![molecular formula C17H13ClN2O2S B12122324 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B12122324.png)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[4-(2-chlorophényl)-1,3-thiazol-2-yl]-3-méthoxybenzamide est un composé appartenant à la classe des dérivés du thiazole. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans une structure cyclique à cinq chaînons. Ce composé particulier est connu pour ses activités biologiques potentielles et a fait l'objet de diverses études scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[4-(2-chlorophényl)-1,3-thiazol-2-yl]-3-méthoxybenzamide implique généralement la réaction du 2-chlorobenzaldéhyde avec la thiosemicarbazide pour former le cycle thiazole. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 3-méthoxybenzoyle en conditions basiques pour donner le produit final. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'éthanol ou le dichlorométhane et de catalyseurs tels que la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[4-(2-chlorophényl)-1,3-thiazol-2-yl]-3-méthoxybenzamide subit diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés.
Réduction : L'hydrogénation catalytique ou des réactifs comme le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des agents halogénants, des agents alkylants et des nucléophiles sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les amines et divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes, antifongiques et antivirales.
Médecine : Investigué pour son potentiel comme agent anti-inflammatoire, analgésique et anticancéreux.
Industrie : Utilisé dans le développement d'agrochimique et de colorants.
Mécanisme d'action
Le mécanisme d'action du N-[4-(2-chlorophényl)-1,3-thiazol-2-yl]-3-méthoxybenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber les enzymes, bloquer les récepteurs ou interférer avec les processus cellulaires. Par exemple, il peut inhiber l'activité de certaines kinases ou protéases, conduisant à la modulation des voies de signalisation impliquées dans l'inflammation, la prolifération cellulaire et l'apoptose.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, block receptors, or interfere with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfathiazole : Un médicament antimicrobien avec une structure cyclique thiazole similaire.
Ritonavir : Un médicament antirétroviral contenant une partie thiazole.
Abafungine : Un agent antifongique avec un cycle thiazole.
Unicité
Le N-[4-(2-chlorophényl)-1,3-thiazol-2-yl]-3-méthoxybenzamide est unique en raison de son motif de substitution spécifique, qui lui confère des activités biologiques et une réactivité chimique distinctes. Sa combinaison d'un groupe chlorophényle et d'une partie méthoxybenzamide le différencie des autres dérivés du thiazole, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C17H13ClN2O2S |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-12-6-4-5-11(9-12)16(21)20-17-19-15(10-23-17)13-7-2-3-8-14(13)18/h2-10H,1H3,(H,19,20,21) |
Clé InChI |
SZDAJKDKUDEHOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12122241.png)
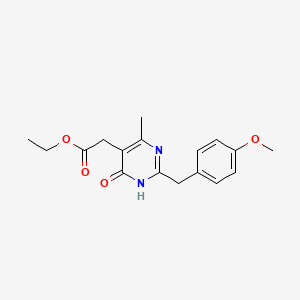
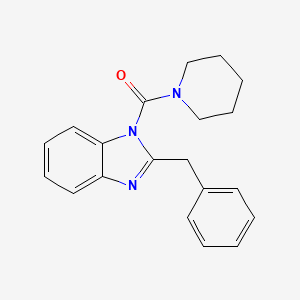

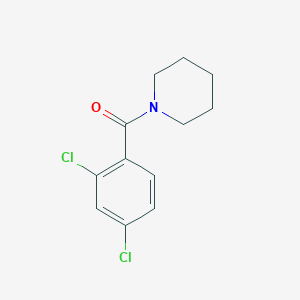
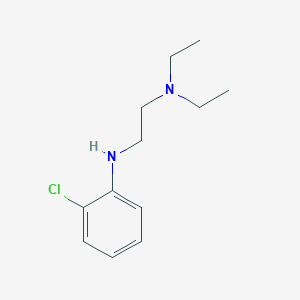
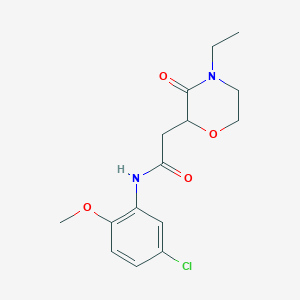
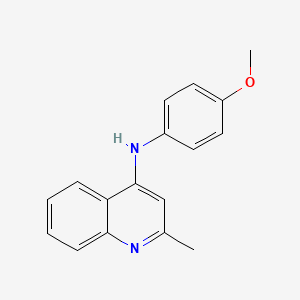
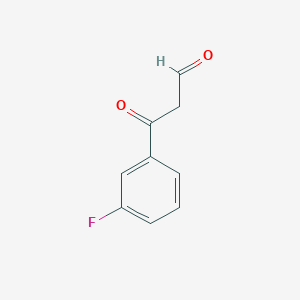
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide](/img/structure/B12122284.png)
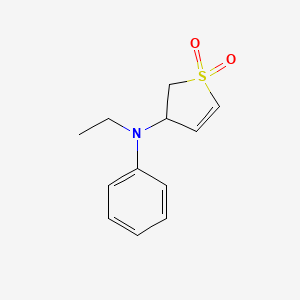
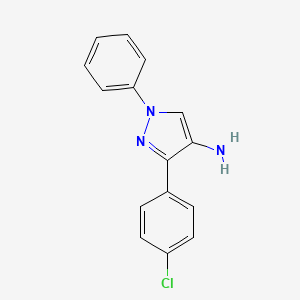

![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
